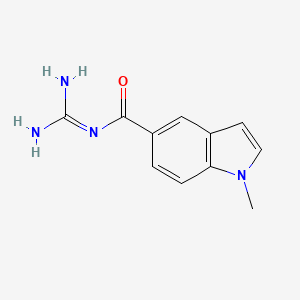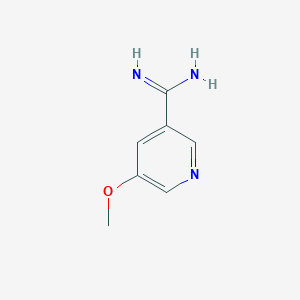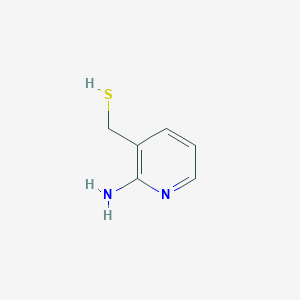
(2-Aminopyridin-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopyridin-3-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the second position and a methanethiol group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanethiol typically involves the introduction of the methanethiol group to a pre-formed 2-aminopyridine scaffold. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a thiol group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process often includes protection and deprotection steps to ensure selective functionalization of the pyridine ring.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
(2-Aminopyridin-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of (2-Aminopyridin-3-yl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
2-Aminopyridine: Lacks the methanethiol group, making it less versatile in certain chemical reactions.
3-Aminopyridine: Substituted at a different position, leading to different reactivity and applications.
2-Aminopyrimidine: Contains a different heterocyclic ring, resulting in distinct chemical properties and biological activities.
Uniqueness: (2-Aminopyridin-3-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C6H8N2S |
|---|---|
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
(2-aminopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) |
Clave InChI |
NHFXYSKGVPIRIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


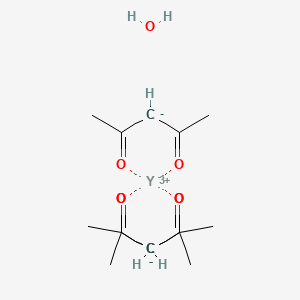

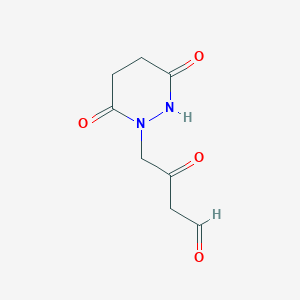

![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)

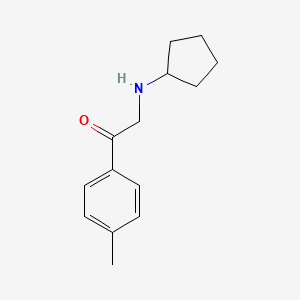
![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)
